molecular formula C13H10N2 B119140 4-(3-Aminophenyl)benzonitrile CAS No. 149505-72-6

4-(3-Aminophenyl)benzonitrile

Cat. No. B119140
M. Wt: 194.23 g/mol
InChI Key: FMVREQADBPVLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)benzonitrile, also known as 3′-Amino-[1,1′-biphenyl]-4-carbonitrile or 3′-Aminobiphenyl-4-carbonitrile, is a chemical compound with the empirical formula C13H10N2 . It has a molecular weight of 194.23 .


Molecular Structure Analysis

The molecular structure of 4-(3-Aminophenyl)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-Aminophenyl)benzonitrile .


Physical And Chemical Properties Analysis

4-(3-Aminophenyl)benzonitrile is a solid substance . Its melting point is between 119-123 °C . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure . In addition, dielectric quantities like dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant have also been determined .

Scientific Research Applications

Dual Fluorescence and Charge Transfer Studies

4-(Dimethyl-amino)benzonitrile (DMABN) is a prototype molecule showing dual fluorescence, attributed to an intramolecular charge-transfer (ICT) state. Research by Köhn and Hättig (2004) on DMABN, a molecule similar in structure to 4-(3-Aminophenyl)benzonitrile, delves into the nature of its low-lying singlet states. Their work provides insights into the excited state structures and the electronic decoupling of the phenyl and the dimethyl-amino moiety, leading to a twisted geometry in the ICT state (Köhn & Hättig, 2004).

Corrosion Inhibition in Metal Surfaces

A study by Chaouiki et al. (2018) examines benzonitrile derivatives, similar to 4-(3-Aminophenyl)benzonitrile, as corrosion inhibitors for mild steel in acidic environments. Their research highlights the effectiveness of these compounds, including insights from Density Functional Theory (DFT) and molecular dynamics (MD) simulations, in protecting metal surfaces (Chaouiki et al., 2018).

Enhancing Solar Cell Efficiencies

Jeong et al. (2011) explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, in improving the power conversion efficiencies of polymer solar cells. This study demonstrates the potential of benzonitrile derivatives in enhancing solar cell performance, offering a significant advancement in photovoltaic technologies (Jeong et al., 2011).

Development of Medical Imaging Agents

Research by Garg et al. (2007) on benzonitrile analogues, such as 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, has contributed to the development of novel imaging agents for medical diagnostics. Their work focuses on the synthesis, in vitro binding, and in vivo biodistribution studies of these compounds (Garg et al., 2007).

Cancer Research and Treatment

Pilon et al. (2020) synthesized a family of iron(II)-cyclopentadienyl compounds, including 4-aminobenzonitrile, to investigate their activity against colorectal and triple-negative breast cancer cells. The study reveals the potential of these compounds in cancer therapy, highlighting their efficacy in inhibiting cell proliferation and inducing apoptosis (Pilon et al., 2020).

Safety And Hazards

4-(3-Aminophenyl)benzonitrile is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects . It is harmful if swallowed, in contact with skin, or if inhaled . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and immediately call a poison center or doctor .

properties

IUPAC Name

4-(3-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVREQADBPVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373338
Record name 4-(3-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminophenyl)benzonitrile

CAS RN

149505-72-6
Record name 4-(3-Aminophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Aminobiphenyl-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Aminophenyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Aminophenyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3-Aminophenyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3-Aminophenyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3-Aminophenyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(3-Aminophenyl)benzonitrile

Citations

For This Compound
3
Citations
G Mariappan, T Beena, L Sudha… - Proceedings of the …, 2022 - Springer
The molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory. The calculated wavenumbers can be well supported by the …
Number of citations: 0 link.springer.com
MG Fulton - 2019 - search.proquest.com
The metabotropic glutamate receptor 2/4 (mGlu2/4) heterodimer is a recently discovered receptor that displays unique pharmacology with respect to both mGlu2 and mGlu4 …
Number of citations: 4 search.proquest.com
YM Days - 2011 - SRM University
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.